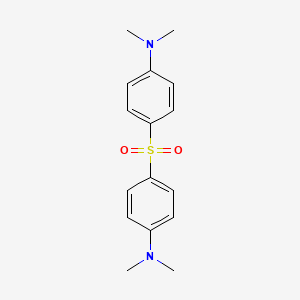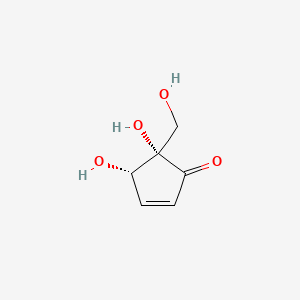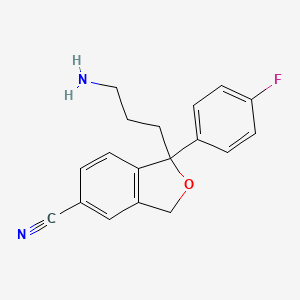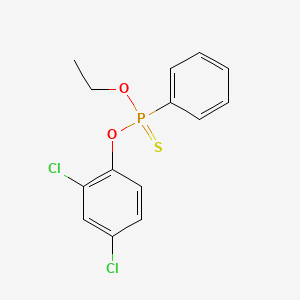
S-Seven
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Seven is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Innovative Teaching Models in Genetics : Chao Gu et al. (2013) explored the effectiveness of a "research-based learning" teaching mode in genetics for seven-year medical program students, finding it beneficial for improving students' practical skills and scientific research innovations (Gu et al., 2013).
Assembly Line Balance in Manufacturing and Research : Yu-ling Jiao et al. (2021) discussed the complexities of the assembly line balancing problem in manufacturing, emphasizing its relevance in applied scientific research and the development of solution methods (Jiao et al., 2021).
Cloud Computing in Bioinformatics Research : Mladen Čudanov and Jovan Krivokapić (2014) examined the impact of cloud computing on the efficiency and organization of scientific research, particularly in bioinformatics, highlighting its potential for transforming research methodologies (Čudanov & Krivokapić, 2014).
DNA Computing Models and Applications : B. Xue (2012) presented an overview of DNA computing, a field that intersects biology and computer science, and its applications in solving complex scientific problems (Xue, 2012).
IoT Applications in Smart Cities and Research Trends : Mariana-Daniela González-Zamar et al. (2020) analyzed global research on smart cities based on IoT technology applications, providing insights into scientific activity and thematic areas in this rapidly evolving field (González-Zamar et al., 2020).
Developing SNP Panels for Forensic Identification : K. Kidd et al. (2006) discussed the development of SNP panels for forensic applications, which is a critical area of research in genetics and molecular biology (Kidd et al., 2006).
Eigenschaften
CAS-Nummer |
3792-59-4 |
|---|---|
Molekularformel |
C14H13Cl2O2PS |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(2,4-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13Cl2O2PS/c1-2-17-19(20,12-6-4-3-5-7-12)18-14-9-8-11(15)10-13(14)16/h3-10H,2H2,1H3 |
InChI-Schlüssel |
PNAAEIYEUKNTMO-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
3792-59-4 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



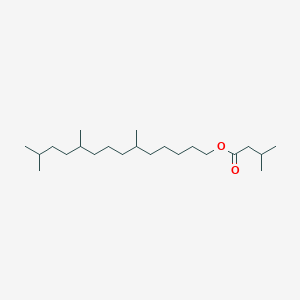
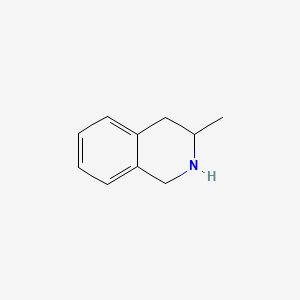
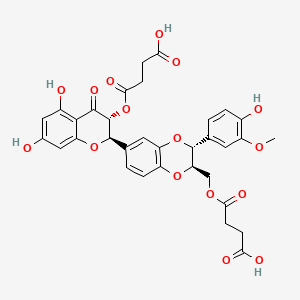
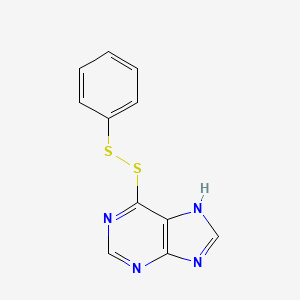
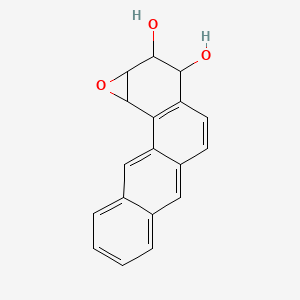
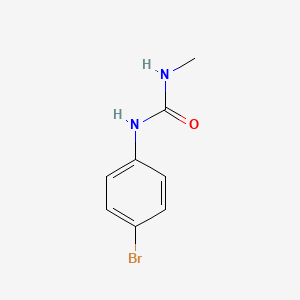
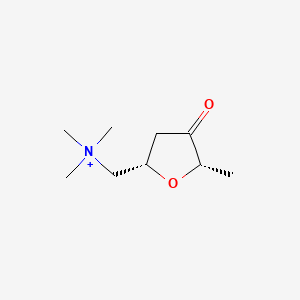
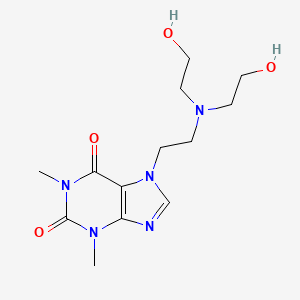
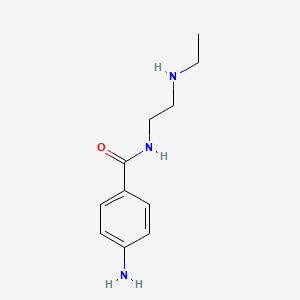
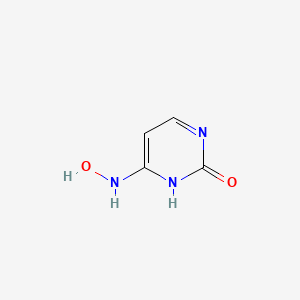
![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)
